C23H16ClF4N3O3
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Overview
Description
. This compound is a complex organic molecule that features a quinazolinecarboxamide core, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. Common synthetic routes include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in gene expression and cellular function
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorophenoxymethyl)-N-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)furan-2-carboxamide .
- Other quinazoline derivatives .
Uniqueness
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C23H16ClF4N3O3 |
---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-2'-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H16ClF4N3O3/c24-13-5-3-10(23(26,27)28)8-16(13)31-19(32)17-15-2-1-7-30(15)22(18(17)20(31)33)12-9-11(25)4-6-14(12)29-21(22)34/h3-6,8-9,15,17-18H,1-2,7H2,(H,29,34)/t15-,17+,18-,22+/m0/s1 |
InChI Key |
DUZBSLXGTCZLDT-KANGHSEISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Origin of Product |
United States |
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